2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide
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Overview
Description
The compound “2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide” is an organic compound containing a fluorophenyl group, a trifluoromethyl group, and an acetamide group. These functional groups could potentially impart unique chemical and physical properties to the compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the trifluoromethyl group is often involved in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine atoms could impact its reactivity, polarity, and other properties .Scientific Research Applications
Photochemical Reactions
2-(4-Fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide, similar to related compounds, undergoes distinct photochemical reactions in different solvents, which have implications for its stability and reactivity under light exposure. A study showed that flutamide, a closely related compound, exhibits different photoreactions in acetonitrile and 2-propanol solvents, highlighting the significance of solvent choice in the stability and photochemical behavior of such compounds (Watanabe, Fukuyoshi, & Oda, 2015).
Fluorination Chemistry
The research on N-halogeno compounds, including perfluoro-[N-(4-pyridyl)acetamide], demonstrates the compound's ability to act as a site-selective electrophilic fluorinating agent. This has vast implications for synthesizing fluorinated organic molecules, which are of significant interest in pharmaceuticals and agrochemicals due to their enhanced stability and biological activity (Banks, Besheesh, & Tsiliopoulos, 1996).
Herbicidal Activity
The synthesis and evaluation of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides for herbicidal activities demonstrate the potential agricultural applications of such compounds. Bioassay results indicated that most compounds exhibited better herbicidal activities against dicotyledonous weeds, highlighting the potential of this compound derivatives in the development of new herbicides (Wu et al., 2011).
Enzyme-Catalyzed Acetylation
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases the compound's relevance in synthesizing biologically active molecules. This reaction, catalyzed by immobilized lipase, underlines the importance of enzyme-catalyzed transformations in the efficient and selective synthesis of pharmacologically relevant compounds (Magadum & Yadav, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO2/c18-14-6-4-12(5-7-14)10-16(23)22-8-9-24-15-3-1-2-13(11-15)17(19,20)21/h1-7,11H,8-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRKAMKMQJBOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNC(=O)CC2=CC=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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